molecular formula C24H23F2N5O B10798257 5-[2-(3,4-Difluorophenyl)ethoxy]-3-(4-piperidin-1-ylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine

5-[2-(3,4-Difluorophenyl)ethoxy]-3-(4-piperidin-1-ylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10798257
M. Wt: 435.5 g/mol
InChI Key: IBAQRAIPMINXCX-UHFFFAOYSA-N
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Description

OSM-S-527 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. The aminothienopyrimidine series, including OSM-S-527, has shown promising biological activity against the malaria parasite.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OSM-S-527 involves the construction of the thienopyrimidine scaffold. This process typically starts with the synthesis of the thiophene starting material, followed by the formation of the aminothienopyrimidine core. The reaction conditions often involve the use of boronic acids and palladium-catalyzed cross-coupling reactions to introduce various substituents onto the core structure .

Industrial Production Methods

While specific industrial production methods for OSM-S-527 are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

OSM-S-527 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents onto the thienopyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of other biologically active molecules.

    Biology: It has shown significant activity against the malaria parasite, making it a promising candidate for antimalarial drug development.

    Medicine: Research is ongoing to explore its potential therapeutic applications beyond malaria, including its effects on other parasitic diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of OSM-S-527 involves its interaction with specific molecular targets within the malaria parasite. The compound is believed to inhibit key enzymes involved in the parasite’s metabolic pathways, disrupting its ability to replicate and survive. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that OSM-S-527 interferes with the parasite’s protein synthesis and energy production .

Comparison with Similar Compounds

Similar Compounds

    OSM-S-106: Another compound from the aminothienopyrimidine series with similar biological activity.

    TCMDC 132385: A related compound that has shown mild activity against the malaria parasite.

Uniqueness of OSM-S-527

OSM-S-527 stands out due to its higher potency and selectivity against the malaria parasite compared to other compounds in the series. Its unique chemical structure allows for more effective inhibition of the parasite’s metabolic pathways, making it a more promising candidate for drug development.

Properties

Molecular Formula

C24H23F2N5O

Molecular Weight

435.5 g/mol

IUPAC Name

5-[2-(3,4-difluorophenyl)ethoxy]-3-(4-piperidin-1-ylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C24H23F2N5O/c25-20-9-4-17(14-21(20)26)10-13-32-23-16-27-15-22-28-29-24(31(22)23)18-5-7-19(8-6-18)30-11-2-1-3-12-30/h4-9,14-16H,1-3,10-13H2

InChI Key

IBAQRAIPMINXCX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C3=NN=C4N3C(=CN=C4)OCCC5=CC(=C(C=C5)F)F

Origin of Product

United States

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